2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with a thiazole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both thiazole and acetamide groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects in the case of antimicrobial or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.
Acetamide derivatives: Compounds such as acetamide and N-methylacetamide have similar functional groups.
Uniqueness
What sets 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methoxyethyl)acetamide apart is its combined thiazole and acetamide functionalities, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1428139-33-6 |
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Molecular Formula |
C9H15N5O3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C9H15N5O3S/c1-17-3-2-12-6(15)4-5-7(16)13-9(18-5)14-8(10)11/h5H,2-4H2,1H3,(H,12,15)(H4,10,11,13,14,16) |
InChI Key |
WHPOMFLDGWPIES-UHFFFAOYSA-N |
Isomeric SMILES |
COCCNC(=O)CC1C(=O)N/C(=N\C(=N)N)/S1 |
SMILES |
COCCNC(=O)CC1C(=O)N=C(S1)N=C(N)N |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NC(=NC(=N)N)S1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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